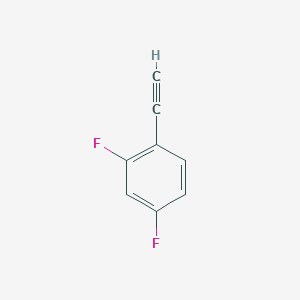

1-Ethynyl-2,4-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUJQXRGWQWYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407953 | |

| Record name | 1-Ethynyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-34-1 | |

| Record name | 1-Ethynyl-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-2,4-difluorobenzene (CAS: 302912-34-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2,4-difluorobenzene is a halogenated terminal alkyne of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties, conferred by the difluorinated phenyl ring and the reactive ethynyl group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, handling, and application in research and development.

| Property | Value |

| CAS Number | 302912-34-1 |

| Molecular Formula | C₈H₄F₂ |

| Molecular Weight | 138.11 g/mol |

| Melting Point | 29-32 °C |

| Boiling Point | Not reported |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Storage Temperature | 2-8°C |

Spectroscopic Data:

While a complete set of spectra is not publicly available, typical chemical shifts in NMR spectroscopy for similar structures are as follows. These values are predictive and should be confirmed by experimental data.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | ~3.5 (alkynyl-H), 7.0-7.5 (aromatic-H) |

| ¹³C NMR | ~80 (alkynyl-C), ~110-160 (aromatic-C, with C-F coupling) |

| ¹⁹F NMR | ~-110 to -130 (referenced to CFCl₃) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne.

General Sonogashira Coupling Protocol

This protocol describes a general method for the Sonogashira coupling that can be adapted for the synthesis of this compound.

Reactants:

-

1-Bromo-2,4-difluorobenzene (or 1-iodo-2,4-difluorobenzene)

-

Ethynyltrimethylsilane (TMSA) or Acetylene gas

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Experimental Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne (1.1-1.5 eq). If using acetylene gas, it can be bubbled through the reaction mixture. If using TMSA, a subsequent deprotection step is required.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of Trimethylsilyl (TMS) group (if TMSA is used):

-

Dissolve the silylated product in a suitable solvent (e.g., methanol, THF).

-

Add a desilylating agent such as potassium carbonate, tetrabutylammonium fluoride (TBAF), or potassium fluoride.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Work up the reaction as described above to isolate the terminal alkyne.

Synthesis of this compound via Sonogashira Coupling.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is its use as a building block in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of 1,4-disubstituted-1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their favorable properties, including metabolic stability and ability to form hydrogen bonds.

Click Chemistry for the Synthesis of Bioactive Molecules

The 2,4-difluorophenyl moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The fluorine atoms can engage in favorable interactions with biological targets and improve the pharmacokinetic profile of a drug.

General Experimental Workflow:

-

Synthesis of Azide Partner: A molecule of interest (e.g., a known pharmacophore or a fragment for screening) is functionalized with an azide group.

-

Click Reaction: The azide-functionalized molecule is reacted with this compound in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate).

-

Isolation and Purification: The resulting 1,4-disubstituted-1,2,3-triazole is isolated and purified.

-

Biological Evaluation: The newly synthesized compound is then tested for its biological activity in relevant assays.

Drug discovery workflow using this compound.

Potential Therapeutic Applications

While specific drug candidates containing the 1-ethynyl-2,4-difluorophenyl moiety are often proprietary, the structural motif is explored in various therapeutic areas. For instance, patent literature suggests the use of similar fluorinated aromatic compounds in the synthesis of anticancer agents, particularly kinase inhibitors. The difluoro substitution pattern can influence the binding of the molecule to the ATP-binding pocket of kinases.

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions. It is also classified as an irritant to the skin, eyes, and respiratory system.

| Hazard Statement | Description |

| H228 | Flammable solid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant applications in drug discovery and materials science. Its utility in Sonogashira coupling and click chemistry allows for the efficient construction of complex molecules with tailored properties. For researchers and drug development professionals, this compound offers a strategic tool for introducing the difluorophenyl moiety to modulate the biological activity and pharmacokinetic properties of new chemical entities. As with all chemical reagents, proper safety precautions must be followed during its handling and use.

2,4-Difluorophenylacetylene: A Technical Guide to Synthesis and Properties for Advanced Research

Introduction: 2,4-Difluorophenylacetylene is an aromatic organic compound featuring a difluorinated phenyl ring attached to an acetylene functional group. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability, making this molecule a valuable building block in medicinal chemistry and materials science. The high electronegativity of fluorine can alter the acidity of the acetylenic proton, influence intermolecular interactions, and block sites of metabolic oxidation. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2,4-difluorophenylacetylene, tailored for researchers in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The properties of 2,4-difluorophenylacetylene are dictated by its aromatic system, the acetylene unit, and the electron-withdrawing nature of the fluorine substituents. While specific experimental data for this exact isomer can be sparse, properties can be reliably inferred from closely related analogs like 4-fluorophenylacetylene and the principles of physical organic chemistry.

Table 1: Physicochemical Properties of Phenylacetylene Analogs

| Property | 2,4-Difluorophenylacetylene (Predicted/Inferred) | 4-Fluorophenylacetylene (Experimental) | Reference |

| Molecular Formula | C₈H₄F₂ | C₈H₅F | |

| Molecular Weight | 138.11 g/mol | 120.12 g/mol | |

| Melting Point | Not widely reported; likely a low-melting solid or liquid | 26 - 27 °C | [1][2][3] |

| Boiling Point | Higher than 4-fluorophenylacetylene due to increased polarity | 55 - 56 °C at 40-53 mmHg | [1][2][3] |

| Density | Higher than 4-fluorophenylacetylene | 1.048 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n²⁰/D) | Not widely reported | ~1.516 | [1][4] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether, Toluene) | Soluble in chloroform, diethyl ether, acetone, ethanol, toluene | [1][3] |

Table 2: Spectroscopic Data Interpretation

| Spectrum Type | Characteristic Features for 2,4-Difluorophenylacetylene | Reference |

| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Complex multiplet patterns due to ¹H-¹H and ¹H-¹⁹F couplings. | [5][6] |

| Acetylenic Proton (δ ~3.2 ppm): A triplet or doublet of doublets due to coupling with the two fluorine atoms. | [5][7] | |

| ¹³C NMR | Aromatic Carbons (δ 100-165 ppm): Multiple signals, with carbons bonded to fluorine showing large C-F coupling constants. | |

| Alkynyl Carbons (δ 75-95 ppm): Two distinct signals for the substituted and terminal alkyne carbons. | ||

| ¹⁹F NMR | Aromatic Fluorines (δ -100 to -120 ppm): Two distinct signals, each showing coupling to each other and to adjacent protons. | [8] |

| Infrared (IR) | C-H stretch (alkyne): Sharp, medium intensity band around 3300 cm⁻¹. | [9][10][11] |

| C≡C stretch (alkyne): Weak to medium intensity band around 2100-2150 cm⁻¹. | [11] | |

| C-F stretch: Strong bands in the 1100-1300 cm⁻¹ region. | ||

| Mass Spec (MS) | Molecular Ion (M⁺): Peak at m/z = 138.11. | [12] |

Synthesis of 2,4-Difluorophenylacetylene

Several synthetic strategies can be employed to prepare 2,4-difluorophenylacetylene. The most common and versatile methods include palladium-catalyzed cross-coupling reactions and classical alkyne syntheses starting from the corresponding aldehyde.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[13] The synthesis of 2,4-difluorophenylacetylene typically involves the coupling of an aryl halide (e.g., 2,4-difluoroiodobenzene) with a terminal alkyne. To avoid the direct use of volatile acetylene gas, a common strategy is to use a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

Materials:

-

1-Iodo-2,4-difluorobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., THF or DMF)

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).

-

Add anhydrous THF and the amine base (e.g., Et₃N, 2-3 equivalents).

-

To the stirred solution, add 1-iodo-2,4-difluorobenzene (1.0 equivalent) followed by trimethylsilylacetylene (1.1-1.2 equivalents) via syringe.

-

Heat the reaction mixture to a temperature between room temperature and 60 °C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude TMS-protected product by flash column chromatography.

-

Dissolve the purified intermediate in THF and treat with 1M TBAF solution at room temperature until the deprotection is complete (monitored by TLC).

-

Perform an aqueous workup, extract the product with an organic solvent (e.g., diethyl ether), dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product, 2,4-difluorophenylacetylene, by column chromatography or distillation.[14]

References

- 1. 4-Fluorophenylacetylene | 766-98-3 [chemicalbook.com]

- 2. 4-Fluorophenylacetylene - Safety Data Sheet [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Fluorophenylacetylene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ijnc.ir [ijnc.ir]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-Ethynyl-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Ethynyl-2,4-difluorobenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document details its known physical characteristics, provides a general methodology for its synthesis, and outlines standard protocols for its characterization.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₂ | --INVALID-LINK--[1] |

| Molecular Weight | 138.11 g/mol | --INVALID-LINK--[2] |

| Melting Point | 29-32 °C | --INVALID-LINK--[2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Flash Point | 33 °C (closed cup) | --INVALID-LINK--[2] |

| CAS Number | 302912-34-1 | --INVALID-LINK--[2] |

Synthesis and Characterization

The primary synthetic route to this compound is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the synthesis of this compound from 1-bromo-2,4-difluorobenzene and a suitable ethynylating agent, such as ethynyltrimethylsilane followed by deprotection.

Materials:

-

1-bromo-2,4-difluorobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Tetrabutylammonium fluoride (TBAF) or potassium carbonate/methanol for deprotection

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,4-difluorobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent followed by the base (2-5 eq.).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.1-1.5 eq.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in a suitable solvent and treat with a desilylating agent (e.g., TBAF in THF or potassium carbonate in methanol) to remove the trimethylsilyl group.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Caption: General workflow for the Sonogashira coupling reaction.

Spectroscopic Characterization

Detailed experimental spectral data for this compound is not widely available. However, the following sections outline the expected spectral features and general protocols for acquiring the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with coupling patterns influenced by both proton-proton and proton-fluorine couplings. A singlet or a triplet (due to long-range coupling) is expected for the acetylenic proton.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons bonded to fluorine will be significantly affected, and the signals will appear as doublets due to carbon-fluorine coupling. The acetylenic carbons will appear in their characteristic region.

General NMR Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

-

C-F stretch: Strong bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C-H aromatic stretch: Bands above 3000 cm⁻¹.

-

C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.

General IR Protocol:

-

Sample Preparation: The spectrum can be obtained from a thin film of the molten solid between salt plates (NaCl or KBr) or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 138.11. The fragmentation pattern can provide further structural information.

General MS Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the molecular ion and major fragment ions.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or associated signaling pathways of this compound. The introduction of fluorine atoms into aromatic rings is a common strategy in drug design to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. Therefore, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its potential biological effects.

Caption: Availability of biological data for this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further exploration in various scientific fields. This guide provides a foundational understanding of its physical properties and characterization methods. The lack of data on its biological activity presents an opportunity for future research to investigate its potential as a scaffold in drug discovery and development.

References

1-Ethynyl-2,4-difluorobenzene molecular weight and formula

An In-depth Technical Guide to 1-Ethynyl-2,4-difluorobenzene: Properties, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary medicinal chemistry. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant role in the development of targeted cancer therapeutics, specifically as a precursor to selective Raf kinase inhibitors.

Core Molecular Information

Molecular Formula: C₈H₄F₂

Molecular Weight: 138.11 g/mol [1]

Synonyms: 2,4-Difluorophenylacetylene[1]

Physicochemical and Computational Data

The following table summarizes the key physical, chemical, and computationally derived properties of this compound, providing essential information for its handling, storage, and application in research and development.

| Property | Value |

| Physical State | Solid |

| Melting Point | 29-32 °C (lit.) |

| Flash Point | 33 °C (closed cup) |

| Storage Temperature | 2-8°C |

| Purity | ≥97% |

| Topological Polar Surface Area (TPSA) | 0 Ų |

| logP (octanol-water partition coefficient) | 1.9461 |

| Hydrogen Bond Acceptors | 0 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Application in Drug Development: A Precursor to Selective Raf Inhibitors

This compound is a critical intermediate in the synthesis of a novel class of selective B-Raf inhibitors.[2][3][4] Specifically, it is a key component in the creation of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives.[2][3][4] These compounds have demonstrated potent and selective inhibition of the B-Raf(V600E) mutant kinase, a key driver in several human cancers, including melanoma and colorectal cancer.[2]

The following table presents the in vitro inhibitory activity (IC₅₀) of a representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative against the target kinase and cancer cell lines.

| Compound ID | B-Raf(V600E) IC₅₀ (µM) | Colo205 (B-Raf V600E) IC₅₀ (µM) | HCT116 (B-Raf WT) IC₅₀ (µM) |

| 3a | 0.149 | 2.103 | >10 |

| 3o | 0.003 | 0.078 | >10 |

Data extracted from a study on N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives.[2]

The Raf-MEK-ERK Signaling Pathway

The Raf kinases are central components of the mitogen-activated protein kinase (MAPK) cascade, also known as the Ras-Raf-MEK-ERK pathway. This signaling pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival. Mutations in B-Raf, particularly the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell growth. The derivatives of this compound are designed to selectively inhibit this aberrant signaling.

Experimental Protocols

Representative Synthesis of this compound via Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of this compound based on general Sonogashira coupling procedures. This reaction couples a vinyl halide with a terminal alkyne and is a common method for the formation of carbon-carbon bonds.[5]

Materials:

-

1-Iodo-2,4-difluorobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or another suitable amine base

-

Tetrahydrofuran (THF) or another suitable solvent

-

Tetrabutylammonium fluoride (TBAF) or potassium carbonate for desilylation

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-2,4-difluorobenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture until all solids are dissolved. Add trimethylsilylacetylene (1.2-1.5 eq.) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Desilylation: Dissolve the crude TMS-protected product in THF. Add a solution of TBAF (1.1 eq., 1M in THF) or a base like potassium carbonate in methanol. Stir at room temperature for 1-3 hours until the desilylation is complete (monitored by TLC).

-

Purification: Quench the desilylation reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data

Detailed and publicly available ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily found in the searched literature. However, based on the known spectra of similar compounds such as 1-ethynyl-4-fluorobenzene, the following characteristic signals would be expected:[6]

-

¹H NMR: A singlet for the acetylenic proton, and multiplets in the aromatic region corresponding to the three protons on the difluorinated benzene ring.

-

¹³C NMR: Two signals for the acetylenic carbons and several signals for the aromatic carbons, with characteristic C-F coupling patterns.

-

IR Spectroscopy: A sharp absorption band for the C≡C-H stretch and another for the C≡C stretch, in addition to bands corresponding to the aromatic C-H and C-F bonds.

For definitive characterization, it is recommended that researchers acquire these spectra on their synthesized material.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its utility is highlighted by its role as a key precursor in the synthesis of potent and selective B-Raf inhibitors. The synthetic route via Sonogashira coupling is a reliable method for its preparation. This guide provides foundational information for researchers and scientists working with this compound, enabling further exploration of its potential in medicinal chemistry and other fields.

References

- 1. chemscene.com [chemscene.com]

- 2. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 1-Ethynyl-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2,4-difluorobenzene is a valuable research chemical and building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its rigid structure, provided by the phenylacetylene core, combined with the electronic modifications introduced by the two fluorine atoms, makes it an attractive scaffold for medicinal chemistry and materials science. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 7.45 - 7.55 | m | - | Aromatic-H |

| 7.00 - 7.10 | m | - | Aromatic-H |

| 3.40 | s | - | Acetylenic-H |

Predicted in CDCl3

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 164.5 (d, J ≈ 250 Hz) | C-F |

| 162.0 (d, J ≈ 250 Hz) | C-F |

| 134.0 | Aromatic-C |

| 118.0 (d, J ≈ 20 Hz) | Aromatic-C |

| 112.0 (d, J ≈ 20 Hz) | Aromatic-C |

| 105.0 (dd, J ≈ 25, 5 Hz) | Aromatic-C |

| 82.0 | Acetylenic-C |

| 80.0 | Acetylenic-C |

Predicted in CDCl3. Couplings to fluorine are complex and values are approximate.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2100 | Medium, Sharp | -C≡C- stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1100 | Strong | C-F stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]+ (Molecular Ion) |

| 118 | Moderate | [M - HF]+ |

| 88 | Moderate | [M - C2H2F]+ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the cited literature. However, a general methodology for each technique is provided below.

General Protocol for 1H and 13C NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl3) and transferred to an NMR tube. The spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H NMR). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

General Protocol for IR Spectroscopy: An IR spectrum could be obtained using an FT-IR spectrometer. For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) could be used. The spectrum would be recorded over the standard range of 4000-400 cm-1.

General Protocol for Mass Spectrometry: A mass spectrum would be obtained using a mass spectrometer, typically with electron ionization (EI) for a volatile compound like this. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by the mass analyzer.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Health and Safety of 1-Ethynyl-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Document ID: TGS-EDFB-HS-20251227 Version: 1.0 Prepared for: The Scientific Community

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and governmental safety protocols.

Executive Summary

1-Ethynyl-2,4-difluorobenzene is a fluorinated terminal alkyne utilized in organic synthesis and materials science.[1] While a valuable building block, it presents several health and safety hazards that necessitate careful handling. This guide provides a comprehensive overview of its properties, hazards, and requisite safety procedures to ensure its safe use in a laboratory setting. The primary hazards associated with this compound are its flammability as a solid and its potential to cause skin, eye, and respiratory irritation.[2] Adherence to the protocols outlined herein is critical for minimizing risk and ensuring personnel safety.

Chemical and Physical Properties

Proper handling and storage procedures are directly informed by the physical and chemical properties of a substance. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 302912-34-1 | [3][4] |

| Molecular Formula | C₈H₄F₂ | [3][4] |

| Molecular Weight | 138.11 g/mol | [2][4] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [5] |

| Melting Point | 29-32 °C (lit.) | [2] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [2] |

| Synonyms | 2,4-Difluorophenylacetylene | [3][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The signal word for this chemical is "Warning" or "Danger".[2][6]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Solids | Category 1 / 2 | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Statements (H-Codes):

-

H228: Flammable solid.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The target organ for its toxicity is the respiratory system.[2]

Experimental Protocols for Hazard Determination

Detailed experimental protocols for determining the specific toxicological properties of this compound are not provided in the reviewed public safety documents. The GHS classifications are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines or from data on structurally similar compounds.

-

Skin and Eye Irritation: These classifications are generally determined using in vivo (e.g., rabbit) or validated in vitro/ex vivo test methods (e.g., reconstructed human epidermis models) that assess the potential of a substance to cause reversible or irreversible damage upon application.

-

Flammability: The flammability of a solid is determined through standardized tests that measure its ability to be easily ignited and the rate at which combustion spreads.

-

STOT SE 3: This classification is based on evidence of transient, narcotic effects or respiratory tract irritation in humans or animals following a single exposure.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial. The following workflow outlines the key stages for managing this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for preventing exposure.

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[7] Use explosion-proof electrical and ventilating equipment.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after. Wear a lab coat.

-

Respiratory Protection: For operations that may generate dust or aerosols, use a type P3 (EN 143) or N95 (US) respirator.[2]

-

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following diagram outlines the recommended procedures based on the route of exposure.

Caption: First aid response protocol for exposure to this compound.

First Aid Details:

-

If on Skin: Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[9] If eye irritation persists, get medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or a doctor.

-

If Swallowed: Consult a physician.

Fire Fighting and Reactivity

-

Flammability: Flammable Solid.[2] Keep away from heat, sparks, open flames, and hot surfaces. Vapors may be heavier than air and spread along floors.

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

-

Hazardous Combustion Products: In a fire, hazardous decomposition products may be formed, including carbon oxides and hydrogen fluoride.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Incompatible Materials: Avoid strong oxidizing agents.[8]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. All disposal should be carried out by a licensed professional waste disposal service.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Ethinyl-2,4-difluorbenzol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 302912-34-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

Commercial Suppliers and Technical Guide for 1-Ethynyl-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethynyl-2,4-difluorobenzene, a key building block in pharmaceutical and materials science research. Below you will find information on commercial suppliers, detailed experimental protocols for its synthesis and quality control, and its applications in drug development, particularly in the synthesis of kinase inhibitors.

Commercial Supplier Data

This compound is available from several commercial chemical suppliers. The typical purity offered is ≥97%. Below is a summary of key data from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Storage Temperature (°C) |

| Sigma-Aldrich | 302912-34-1 | C₈H₄F₂ | 138.11 | 97% | 29-32 | 2-8 |

| ChemScene | 302912-34-1 | C₈H₄F₂ | 138.11 | ≥97% | Not Specified | Room Temperature |

| Santa Cruz Biotechnology | 302912-34-1 | HC≡CC₆H₃F₂ | 138.11 | 97% | Not Specified | Not Specified |

Synthesis of this compound: Experimental Protocol

A common and efficient method for the synthesis of this compound is a two-step process involving a Sonogashira coupling of a dihalobenzene precursor with a protected acetylene, followed by a deprotection step.

Step 1: Sonogashira Coupling of 1-Bromo-2,4-difluorobenzene and Ethynyltrimethylsilane

This reaction couples the aryl halide with a trimethylsilyl-protected acetylene, which prevents self-coupling of the terminal alkyne.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

Procedure:

-

To a dry, inert-atmosphere flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (2.0 eq).

-

To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product, (2,4-difluorophenylethynyl)trimethylsilane, can be purified by column chromatography on silica gel.

Step 2: Deprotection of (2,4-Difluorophenylethynyl)trimethylsilane

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

Materials:

-

(2,4-Difluorophenylethynyl)trimethylsilane

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the crude (2,4-difluorophenylethynyl)trimethylsilane from the previous step in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the 1M TBAF solution in THF (1.1 eq) dropwise.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be further purified by column chromatography or distillation to yield the final product.

Quality Control and Characterization

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess purity and confirm molecular weight. | A major peak corresponding to the product with a mass-to-charge ratio (m/z) of 138.03. |

| High-Performance Liquid Chromatography (HPLC) | To determine purity by separating the product from impurities. | A single major peak indicating high purity (typically >97%). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure. | ¹H NMR will show characteristic peaks for the acetylenic proton and the aromatic protons. ¹³C NMR will show peaks for the acetylenic carbons and the aromatic carbons, with splitting due to fluorine coupling. ¹⁹F NMR will show two distinct signals for the two different fluorine atoms. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-F stretches. |

Role in Drug Development and Signaling Pathways

The presence of fluorine atoms in pharmaceutical compounds can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] The ethynyl group is a versatile functional group that can participate in various coupling reactions, such as "click chemistry," to build more complex molecules.[2]

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. For instance, it is a key component in the synthesis of selective Raf inhibitors, which are targeted therapies for certain types of cancer.[2] The difluorophenyl moiety can interact with the kinase active site, while the ethynyl group serves as a handle for further molecular elaboration.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification process.

Logical Relationship in Drug Discovery

Caption: Role of the building block in a drug discovery pipeline.

References

A Technical Guide to the Reactivity of the Ethynyl Group in 1-Ethynyl-2,4-difluorobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2,4-difluorobenzene is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its chemical utility is dominated by the reactivity of the terminal ethynyl (alkyne) group, which is electronically influenced by the attached 2,4-difluorophenyl ring. The strong electron-withdrawing nature of the two fluorine atoms acidifies the terminal alkyne proton and modulates the electron density of the triple bond, making it a versatile participant in a wide array of chemical transformations.

This guide provides an in-depth analysis of the primary reactions involving the ethynyl group of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to serve as a comprehensive resource for chemical professionals.

Compound Properties:

| Property | Value |

|---|---|

| CAS Number | 302912-34-1 |

| Molecular Formula | C₈H₄F₂ |

| Molecular Weight | 138.11 g/mol |

| Appearance | Solid |

| Melting Point | 29-32 °C |

| SMILES | Fc1ccc(C#C)c(F)c1 |

Core Reactivity: Palladium and Copper-Catalyzed Cross-Coupling

The most prominent and widely utilized reaction of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples terminal alkynes with aryl or vinyl halides and is indispensable for the synthesis of complex molecular architectures.

Sonogashira Coupling

The Sonogashira reaction employs a dual catalytic system, typically consisting of a palladium(0) complex and a copper(I) salt, in the presence of an amine base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X).

-

Copper Cycle : The terminal alkyne reacts with the Cu(I) catalyst in the presence of the base to form a copper acetylide intermediate. This step is facilitated by the increased acidity of the alkyne proton.

-

Transmetalation : The copper acetylide transfers the acetylenic group to the palladium(II) complex. This is often the rate-determining step.

-

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The Sonogashira coupling is highly efficient for this compound with various aryl halides. Below is a summary of representative reaction conditions and yields.

| Entry | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (2), CuI (4) | Et₃N | THF | 65 | 6 | 95 |

| 2 | 4-Bromopyridine | PdCl₂(PPh₃)₂ (3), CuI (5) | Piperidine | DMF | 80 | 12 | 88 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2), PPh₃ (4), CuI (3) | DIPA | Toluene | 90 | 8 | 92 |

| 4 | Vinyl Bromide | Pd(dppf)Cl₂ (2.5), CuI (5) | Cs₂CO₃ | Dioxane | 100 | 16 | 75 |

Data are synthesized from typical literature values for illustrative purposes.

Synthesis of 1-(2,4-Difluorophenyl)-2-phenylethyne

Materials:

-

This compound (1.0 eq, 138 mg, 1.0 mmol)

-

Iodobenzene (1.1 eq, 224 mg, 1.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 23 mg, 0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol)

-

Anhydrous Triethylamine (Et₃N) (3.0 eq, 303 mg, 3.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ and CuI.

-

Add this compound and iodobenzene to the flask.

-

Add anhydrous THF (5 mL) followed by anhydrous triethylamine via syringe.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to 65 °C in an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 6-8 hours), cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Cycloaddition Reactions

The carbon-carbon triple bond of this compound is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form various heterocyclic and carbocyclic systems.

[3+2] Cycloaddition: Azide-Alkyne "Click" Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles. The reaction is robust, high-yielding, and tolerates a vast array of functional groups, making it invaluable in drug discovery and bioconjugation. The electron-withdrawing 2,4-difluorophenyl group enhances the reactivity of the alkyne in this transformation.

The mechanism proceeds through the formation of a copper(I) acetylide, which then reacts with the organic azide.

Caption: Key steps in the CuAAC "Click" reaction mechanism.

The CuAAC reaction of this compound proceeds in high yield with a variety of organic azides.

| Entry | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O (10 mol%), Na-Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 1 | >95 |

| 2 | Phenyl Azide | CuI (5 mol%) | THF | RT | 2 | 98 |

| 3 | 1-Azidohexane | Cu(I)-3-methylsalicylate (2 mol%) | H₂O | 40 | 0.5 | 96 |

| 4 | Ethyl 2-azidoacetate | CuSO₄·5H₂O (5 mol%), Na-Ascorbate (10 mol%) | DMF/H₂O (4:1) | RT | 4 | 91 |

Data synthesized from typical literature values.

Synthesis of 1-Benzyl-4-(2,4-difluorophenyl)-1H-1,2,3-triazole

Materials:

-

This compound (1.0 eq, 138 mg, 1.0 mmol)

-

Benzyl azide (1.0 eq, 133 mg, 1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 25 mg, 0.1 mmol)

-

Sodium ascorbate (0.2 eq, 40 mg, 0.2 mmol)

-

tert-Butanol (2 mL)

-

Deionized water (2 mL)

Procedure:

-

In a vial, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water (4 mL total).

-

In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (40 mg in 1 mL H₂O).

-

In another small vial, prepare an aqueous solution of CuSO₄·5H₂O (25 mg in 1 mL H₂O).

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change to yellow/orange is typically observed.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The product is often pure enough for subsequent use. If necessary, purify by recrystallization or column chromatography.

[4+2] Cycloaddition (Diels-Alder Reaction)

While the ethynyl group is generally less reactive as a dienophile than its alkene counterparts, electron-withdrawing substituents on the aromatic ring can activate it for Diels-Alder reactions with electron-rich dienes. These reactions, often requiring thermal conditions, provide access to substituted benzene and dihydrobenzene derivatives.

Due to the high activation energy, these reactions are less common for this compound compared to metal-catalyzed transformations. Specific examples often involve highly reactive, transient dienes or intramolecular variants.

Nucleophilic Addition and Other Transformations

Formation and Reaction of the Acetylide

The fluorine atoms on the phenyl ring increase the acidity of the terminal alkyne proton (pKa ≈ 25-26 in DMSO), facilitating its deprotonation by a strong base (e.g., n-BuLi, NaH, LDA) to form a lithium or sodium acetylide. This acetylide is a potent carbon nucleophile that can react with a variety of electrophiles.

Common Electrophiles:

-

Aldehydes and Ketones: To form propargyl alcohols.

-

Alkyl Halides: To form internal alkynes (C-alkylation).

-

Carbon Dioxide (CO₂): Followed by an acidic workup to yield propiolic acids.

-

Epoxides: To form homopropargyl alcohols.

Caption: A typical workflow for conducting and analyzing an organic synthesis experiment.

Conclusion

This compound is a highly versatile and reactive building block. The ethynyl group, activated by the electron-withdrawing difluorophenyl ring, readily engages in a diverse range of high-yielding transformations. Its participation in robust and orthogonal reactions, such as the Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition, makes it an exceptionally valuable tool for the rapid construction of complex molecules. This guide has outlined the principal reactivity patterns and provided detailed protocols, offering a solid foundation for the strategic application of this compound in research and development, particularly within the pharmaceutical and materials science sectors.

Electronic effects of fluorine atoms in 1-Ethynyl-2,4-difluorobenzene

An In-Depth Technical Guide to the Electronic Effects of Fluorine Atoms in 1-Ethynyl-2,4-difluorobenzene

Executive Summary

This compound is a valuable synthetic building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and an ethynyl group on the benzene ring imparts a unique electronic profile that significantly influences its reactivity, acidity, and intermolecular interactions. This technical guide provides a detailed analysis of the electronic effects of the fluorine substituents, supported by quantitative data, experimental protocols, and logical workflow diagrams. The dominant influence is the strong electron-withdrawing inductive effect of the fluorine atoms, which modulates the properties of both the aromatic ring and the ethynyl moiety. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct characteristics of this fluorinated scaffold.

Core Electronic Principles: Inductive vs. Resonance Effects

The electronic behavior of this compound is governed by the interplay of inductive and resonance (mesomeric) effects from its substituents.

-

Fluorine Atoms: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) . This effect polarizes the sigma (σ) bonds, pulling electron density away from the benzene ring.[1] Concurrently, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a weak electron-donating resonance effect (+M) .[1] For fluorine, the inductive effect overwhelmingly dominates its resonance effect, making it a net electron-withdrawing group and an ortho-para director for electrophilic substitution.

-

Ethynyl Group (-C≡CH): The sp-hybridized carbons of the ethynyl group are more electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, the ethynyl group also acts as a mild electron-withdrawing group , primarily through induction.[2]

In this compound, the two fluorine atoms at the C2 (ortho) and C4 (para) positions work synergistically to decrease the electron density of the aromatic ring and the attached ethynyl group. This profound electronic perturbation is key to the molecule's chemical properties.

Quantifying the Electronic Influence

The electronic impact of the fluorine substituents can be quantitatively assessed through Hammett constants and acidity (pKa) values.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[3][4] The substituent constant (σ) measures the electronic influence of a substituent, with positive values indicating electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| -F | +0.34 | +0.06 | Strongly withdrawing by induction, weakly donating by resonance |

| -C≡CH | +0.21 | +0.23 | Weakly electron-withdrawing |

Data compiled from established chemical literature.

The large positive σ_meta value for fluorine highlights its potent inductive effect. The smaller σ_para value reflects the partial cancellation of the -I effect by the +M effect. In this compound, the cumulative electron-withdrawing potential is substantial.

Acidity of the Acetylenic Proton

The strong -I effect of the difluorinated ring significantly increases the acidity of the terminal acetylenic proton by stabilizing the resulting acetylide anion. This makes the proton more susceptible to deprotonation by a base, which is a critical step in many coupling reactions. While direct experimental pKa data for this compound is scarce, a comparison with related compounds illustrates this trend. The pKa of perfluorinated carboxylic acids is significantly lower than their non-fluorinated analogs, demonstrating the powerful acidifying effect of fluorine.[5][6][7][8]

| Compound | Approximate pKa (in DMSO) | Comments |

| Phenylacetylene | ~28.8 | Baseline acidity of the acetylenic proton on a non-activated ring. |

| 1-Ethynyl-4-fluorobenzene | ~28.2 | A single para-fluorine provides a modest increase in acidity. |

| This compound | ~27 (Estimated) | The combined -I effect of two fluorine atoms is expected to substantially lower the pKa, increasing the proton's acidity. |

Experimental Characterization and Synthesis

The electronic properties of this compound are directly observable through spectroscopic techniques and are leveraged in its chemical synthesis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for probing the electronic environment of a molecule. The electron-withdrawing fluorine atoms deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

| Nucleus | Predicted Chemical Shift (δ) | Rationale |

| ¹H (Acetylenic) | > 3.2 ppm | Deshielded by the electron-poor aromatic ring. |

| ¹H (Aromatic) | 7.0 - 7.6 ppm | Complex splitting patterns due to H-H and H-F coupling. |

| ¹³C (Aromatic) | 100 - 165 ppm | Carbons bonded to fluorine will show large C-F coupling constants and significant downfield shifts. |

| ¹⁹F | -105 to -115 ppm | The chemical shifts of the two distinct fluorine atoms provide a direct measure of their local electronic environment. |

Predicted values are based on data from analogous structures like 1-ethynyl-4-fluorobenzene and 1,3-difluorobenzene.[9][10][11]

Experimental Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[12][13]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected spectral width is 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment requiring a higher number of scans. Expected spectral width is 0-200 ppm.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Use an appropriate fluorine reference standard (e.g., external CFCl₃).[13]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[12]

Proposed Synthesis via Sonogashira Coupling

A robust method for synthesizing this compound is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol 2: Proposed Synthesis via Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 1-bromo-2,4-difluorobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) as both the base and solvent. Degas the mixture with argon for 15 minutes.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup: After cooling, dilute the mixture with diethyl ether and filter it through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Purification & Deprotection: Purify the crude silyl-protected intermediate by column chromatography. Dissolve the purified product in methanol and add a catalytic amount of K₂CO₃. Stir at room temperature for 1-2 hours.

-

Final Isolation: Remove the solvent under reduced pressure, add water, and extract the final product with diethyl ether. Dry the organic layer and concentrate it to yield this compound.

This protocol is adapted from standard Sonogashira procedures for similar substrates.[9]

Computational Analysis Workflow

Density Functional Theory (DFT) is a powerful computational method used to model and visualize the electronic properties of molecules, providing insights that complement experimental data.

Caption: Workflow for computational analysis using Density Functional Theory.

Experimental Protocol 3: General Protocol for DFT Computational Analysis

-

Structure Creation: Build the 3D structure of this compound using molecular modeling software.

-

Input File Generation: Prepare an input file specifying the DFT method (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311+G(d,p)).

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).[14]

-

Property Calculation: Using the optimized structure, perform single-point energy calculations to determine electronic properties like the molecular electrostatic potential (MEP), frontier molecular orbital (HOMO/LUMO) energies, and atomic charges. NMR chemical shifts can also be calculated using methods like GIAO.

-

Data Analysis: Visualize the outputs. The MEP map will show electron-rich (negative potential) and electron-poor (positive potential) regions. Analyze orbital energies to predict reactivity and spectral properties.

Summary of Electronic Effects and Consequences

The unique arrangement of substituents in this compound leads to a cascade of effects that determine its utility.

Caption: Logical flow from molecular structure to observable properties.

Conclusion

The electronic landscape of this compound is dominated by the potent, electron-withdrawing inductive effects of its two fluorine atoms. This results in an electron-deficient aromatic system and a notably acidic acetylenic proton. These features enhance the molecule's utility as a synthetic intermediate, particularly in reactions requiring deprotonation of the alkyne or in contexts where modulating a molecule's electronic properties is critical, such as in the design of pharmaceuticals and advanced materials. Understanding these fundamental electronic effects allows researchers to rationally design synthetic strategies and predict the impact of incorporating this valuable building block into more complex molecular architectures.

References

- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Sonogashira Coupling of 1-Ethynyl-2,4-difluorobenzene: A Detailed Protocol for the Synthesis of Diarylalkynes

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[1] The use of fluorinated building blocks, such as 1-Ethynyl-2,4-difluorobenzene, is of particular interest in drug discovery and development as the incorporation of fluorine atoms can significantly modulate the pharmacokinetic and physicochemical properties of a molecule. This application note provides a detailed protocol for the Sonogashira coupling of this compound with various aryl halides.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, forming a copper acetylide. A subsequent transmetalation step, followed by reductive elimination, yields the desired diarylalkyne product and regenerates the active palladium(0) species. The reaction is typically carried out in the presence of a base, such as an amine, which serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the aryl halide.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole, bromobenzene, 4-iodotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (if using PdCl₂(PPh₃)₂)

-

Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%). If using PdCl₂(PPh₃)₂, add triphenylphosphine (2-10 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 eq.) to the flask via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure diarylalkyne.

Data Presentation

The following table summarizes representative results for the Sonogashira coupling of this compound with various aryl halides, demonstrating the versatility of the protocol.

| Entry | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2), CuI (4) | TEA | THF | RT | 16 | 95 |

| 2 | Bromobenzene | PdCl₂(PPh₃)₂ (3), CuI (5) | DIPA | DMF | 60 | 12 | 88 |

| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (2), CuI (4) | TEA | THF | RT | 18 | 92 |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3), CuI (5) | TEA | Toluene | 80 | 8 | 85 |

| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5), CuI (10) | DIPA | DMF | 70 | 24 | 75 |

Visualizations

Below are diagrams illustrating the key aspects of the Sonogashira coupling reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: General experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound provides an efficient and versatile method for the synthesis of a variety of diarylalkynes. The reaction proceeds under relatively mild conditions and tolerates a range of functional groups on the aryl halide coupling partner. The protocol outlined in this application note serves as a valuable starting point for researchers and scientists in the field of drug development and organic synthesis, enabling the construction of novel fluorinated molecular architectures.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Ethynyl-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 1-Ethynyl-2,4-difluorobenzene. This "click chemistry" reaction is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and materials science.[1][2] The inclusion of the 2,4-difluorophenyl moiety can impart unique physicochemical properties to the resulting triazole products, potentially enhancing their biological activity and pharmacokinetic profiles.

Introduction to CuAAC with this compound